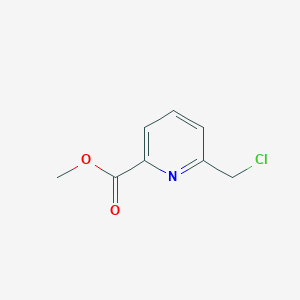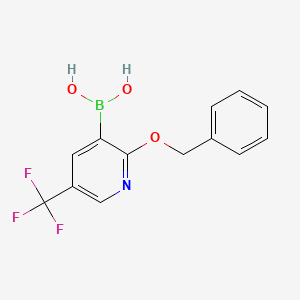
(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
説明
“(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 850864-60-7. It has a molecular weight of 297.04 and its linear formula is C13H11BF3NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is substituted at the 2-position with a benzyloxy group and at the 5-position with a trifluoromethyl group. At the 3-position of the pyridine ring, there is a boronic acid group .Chemical Reactions Analysis
As mentioned earlier, this compound can participate in the Suzuki-Miyaura coupling reaction . This reaction involves the transmetalation of the boronic acid group to a palladium catalyst, followed by a coupling reaction with an organic halide .科学的研究の応用
Drug Design and Development
2-Benzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid: is a valuable compound in the field of drug design due to its boronic acid moiety. This functional group is known for its ability to form stable complexes with various biomolecules, making it a key component in the development of new drugs . The trifluoromethyl group enhances the compound’s metabolic stability and can improve the pharmacokinetic properties of potential medications .
Drug Delivery Systems
In drug delivery, the boronic acid moiety can be utilized to create prodrugs that release the active pharmaceutical ingredient upon reacting with certain biological molecules . This targeted release mechanism can be particularly useful in cancer therapies, where minimizing the impact on healthy cells is crucial.
Neutron Capture Therapy
Boronic acids are explored as boron carriers in neutron capture therapy, a cancer treatment method that targets tumor cells with non-toxic boron compounds which then undergo nuclear reactions upon exposure to neutrons . The compound’s boronic acid moiety can potentially be used to transport boron to cancerous tissues.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a candidate for use in Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis . The presence of the boronic acid group allows for the coupling with various halides under mild conditions, facilitating the synthesis of complex organic molecules.
Aminocarbonylation and Annulation Reactions
The boronic acid group in this compound can participate in aminocarbonylation and annulation reactions, which are useful for constructing nitrogen-containing heterocycles . These structures are common in many pharmaceuticals and agrochemicals.
Copper-Mediated Cyanation
Copper-mediated cyanation is a method for introducing cyano groups into molecules, which is an important transformation in the synthesis of nitriles . The boronic acid moiety of this compound can react with copper catalysts to form carbon-cyano bonds, providing access to a variety of cyano-substituted derivatives.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
[2-phenylmethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO3/c15-13(16,17)10-6-11(14(19)20)12(18-7-10)21-8-9-4-2-1-3-5-9/h1-7,19-20H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAUWZJANZRGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681904 | |
| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850864-60-7 | |
| Record name | B-[2-(Phenylmethoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




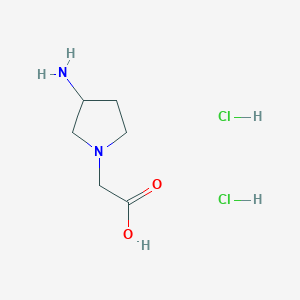

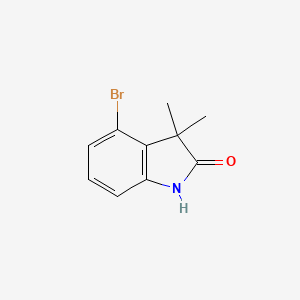



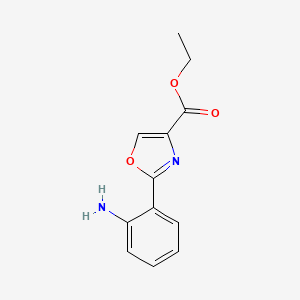
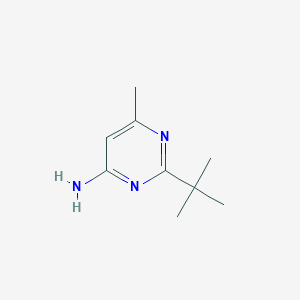
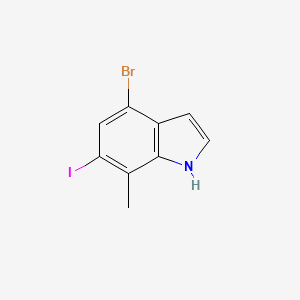
![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)


